molecular formula C24H34N2O2 B3141126 N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478078-46-5

N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No. B3141126
CAS RN: 478078-46-5
M. Wt: 382.5 g/mol
InChI Key: VHSUTSWASXGPJX-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide is an organic compound that is widely used in scientific research due to its unique properties. It is a member of the family of pyrrole compounds, which are heterocyclic compounds containing an aromatic ring of five atoms with a nitrogen atom at the center. This compound has been used in a variety of applications, ranging from drug discovery to materials science. It can also be used as a building block for the synthesis of other molecules.

Scientific Research Applications

Heterocyclic Compounds in Synthesis and Biological Applications

Research has explored the synthesis and applications of heterocyclic compounds, highlighting their critical role in developing pharmaceuticals and other therapeutically significant molecules. For instance, heterocyclic compounds like pyrroles have been foundational in creating diverse structures such as piperidines, pyrrolidines, and azetidines, which are crucial in medicinal chemistry for their therapeutic properties. Such compounds serve as structural motifs in numerous natural products and pharmaceuticals, offering a broad spectrum of biological activities (R. Philip et al., 2020).

Optical Sensors and Environmental Monitoring

The incorporation of pyrrole derivatives into optical sensors for environmental monitoring underscores the versatility of these compounds. Pyrimidine derivatives, closely related to pyrrole, have been used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them ideal for detecting various analytes. This application is particularly relevant in devising strategies for environmental preservation and safety, showcasing the environmental impact of heterocyclic chemistry (Gitanjali Jindal & N. Kaur, 2021).

Biodegradable Polymers for Tissue Engineering

The synthesis of biodegradable polymers, such as poly(γ-butyrolactone), for tissue engineering applications is another area where compounds with pyrrole motifs have shown promise. These polymers offer ideal properties for biomedical applications, including tissue engineering, due to their biocompatibility and bioresorbable characteristics. Such advances highlight the intersection of organic chemistry and biomedical engineering, paving the way for innovative healthcare solutions (Tim G. Moore et al., 2005).

Antitubercular Activity

Significant strides have been made in combating tuberculosis through the synthesis of heterocyclic compounds that exhibit potent antitubercular activity. The modification of existing structures to enhance efficacy against Mycobacterium tuberculosis demonstrates the critical role of organic synthesis in addressing global health challenges. Such research underscores the potential of heterocyclic chemistry in developing new therapeutics for infectious diseases (M. Asif, 2014).

Bioactive Pyrrole-Based Compounds

The exploration of pyrrole-based compounds in drug discovery reveals their wide-ranging potential in treating various conditions, including cancer, microbial infections, and viral diseases. This body of work highlights the structural diversity and biological significance of pyrrole derivatives, emphasizing their role as pharmacophores in drug design. The specificity of these compounds for particular biological targets offers promising avenues for therapeutic development, showcasing the convergence of organic chemistry and pharmacology (Giovanna Li Petri et al., 2020).

properties

IUPAC Name

N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-6-8-14-26(15-9-7-2)23(28)21-16-19(17-25-21)22(27)18-10-12-20(13-11-18)24(3,4)5/h10-13,16-17,25H,6-9,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSUTSWASXGPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157977
Record name N,N-Dibutyl-4-[4-(1,1-dimethylethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478078-46-5
Record name N,N-Dibutyl-4-[4-(1,1-dimethylethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478078-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutyl-4-[4-(1,1-dimethylethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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